N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine
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Overview
Description
N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine is an organic compound with the molecular formula C21H27NO2 and a molecular weight of 325.45 g/mol This compound is characterized by the presence of a cyclopentanamine moiety linked to a benzyloxyphenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine typically involves the following steps:
Preparation of 4-(benzyloxy)phenol: This intermediate is synthesized by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 3-[4-(benzyloxy)phenoxy]propyl bromide: The 4-(benzyloxy)phenol is then reacted with 3-bromopropanol in the presence of a base to form the propyl bromide derivative.
Cyclopentanamine coupling: Finally, the 3-[4-(benzyloxy)phenoxy]propyl bromide is reacted with cyclopentanamine under basic conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{3-[4-(benzyloxy)phenoxy]propyl}cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-{3-[4-(benzyloxy)phenoxy]propyl}cycloheptanamine: Similar structure but with a cycloheptane ring.
Uniqueness
N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine is unique due to its specific cyclopentane ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-2-7-18(8-3-1)17-24-21-13-11-20(12-14-21)23-16-6-15-22-19-9-4-5-10-19/h1-3,7-8,11-14,19,22H,4-6,9-10,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGPSGKUGNCHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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